![molecular formula C16H25N3O3S B10970937 4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide](/img/structure/B10970937.png)
4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide
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Overview
Description
4-(4-Ethylbenzenesulfonyl)-N-propylpiperazine-1-carboxamide is an organic compound with a complex structure that includes a piperazine ring, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylbenzenesulfonyl)-N-propylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-ethylbenzenesulfonyl chloride with N-propylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylbenzenesulfonyl)-N-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4-Ethylbenzenesulfonyl)-N-propylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-ethylbenzenesulfonyl)-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may also interact with neurotransmitter receptors, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar structure but lacks the piperazine and carboxamide groups.
4-Ethylbenzenesulfonyl chloride: Similar sulfonyl group but different substituents on the aromatic ring.
Uniqueness
4-(4-Ethylbenzenesulfonyl)-N-propylpiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring and carboxamide group distinguishes it from other sulfonyl compounds, making it a valuable molecule for diverse applications.
Properties
Molecular Formula |
C16H25N3O3S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-N-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H25N3O3S/c1-3-9-17-16(20)18-10-12-19(13-11-18)23(21,22)15-7-5-14(4-2)6-8-15/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
InChI Key |
MFKLIZOSKGHRKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
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